N-(2,3-Dibromopropyl)-N-(prop-2-en-1-yl)methanesulfonamide
Description
N-(2,3-Dibromopropyl)-N-(prop-2-en-1-yl)methanesulfonamide is an organic compound that contains bromine, propyl, and methanesulfonamide groups
Properties
CAS No. |
61980-84-5 |
|---|---|
Molecular Formula |
C7H13Br2NO2S |
Molecular Weight |
335.06 g/mol |
IUPAC Name |
N-(2,3-dibromopropyl)-N-prop-2-enylmethanesulfonamide |
InChI |
InChI=1S/C7H13Br2NO2S/c1-3-4-10(13(2,11)12)6-7(9)5-8/h3,7H,1,4-6H2,2H3 |
InChI Key |
DUWADGVMRWXQNN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC=C)CC(CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dibromopropyl)-N-(prop-2-en-1-yl)methanesulfonamide typically involves the reaction of 2,3-dibromopropylamine with prop-2-en-1-ylmethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dibromopropyl)-N-(prop-2-en-1-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,3-Dibromopropyl)-N-(prop-2-en-1-yl)methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the sulfonamide group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dibromopropyl)-N-methylmethanesulfonamide
- N-(2,3-Dibromopropyl)-N-ethylmethanesulfonamide
- N-(2,3-Dibromopropyl)-N-(prop-2-en-1-yl)benzenesulfonamide
Uniqueness
N-(2,3-Dibromopropyl)-N-(prop-2-en-1-yl)methanesulfonamide is unique due to the presence of both the 2,3-dibromopropyl and prop-2-en-1-yl groups, which can impart distinct chemical and biological properties
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